6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
The compound 6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene is involved in various synthetic and chemical reactions. For instance, it has been used in the synthesis of thiochromeno[4,3-c]- and [3,4-c]-pyrazoles, which are achieved by reacting 3-hydroxymethylene- and 3-cyanomethylene-thiochroman-4-ones with different hydrazine derivatives. This process leads to novel isomeric thiochromeno pyrazoles with potential applications in medicinal chemistry (Gabbutt et al., 2000).
Antimicrobial and Antioxidant Potential
Newly synthesized compounds, including derivatives of 6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene, have been screened for their antimicrobial and antioxidant properties. This is particularly evident in the synthesis of quinazoline-4(3H)-ones, where the compounds demonstrated significant inhibitory action against various bacterial strains and exhibited potent antioxidant potential (Kumar et al., 2011).
Structural Characterization and Molecular Modeling
The structural characterization and molecular modeling studies of chromene derivatives, which include the discussed compound, have shown potential leads for new anticancer drugs. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and HOMO-LUMO DFT calculations have been employed to determine the three-dimensional structures and precise chemical shift assignments of these compounds. These studies suggest that certain stereoisomers of these compounds could act as DNA intercalators, qualifying them as potential leads for developing new anticancer drugs (Santana et al., 2020).
properties
IUPAC Name |
6-chloro-4-[(2,4-dimethylphenyl)methoxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClOS/c1-12-4-5-15(13(2)8-12)11-21-18-9-14(3)22-19-7-6-16(20)10-17(18)19/h4-8,10,14,17-19H,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYSMGSBVGBIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C=C(C=CC2S1)Cl)OCC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene |
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